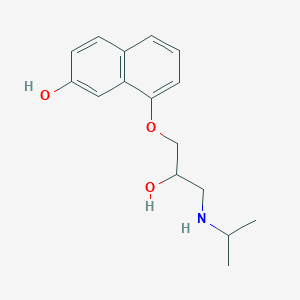

rac 7-Hydroxy Propranolol

Description

Contextualization within Propranolol (B1214883) Metabolism and Pharmacodynamics

Propranolol undergoes extensive metabolism in the liver, primarily through three main pathways: aromatic hydroxylation, N-dealkylation, and glucuronidation. wikipedia.orgnih.gov The formation of 7-hydroxy propranolol occurs via aromatic hydroxylation of the naphthalene (B1677914) ring, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6, although other enzymes like CYP1A2 may also play a minor role. mdpi.comnih.gov While 4-hydroxypropranolol (B128105) is the most abundant hydroxylated metabolite, 7-hydroxypropranolol is also formed, albeit in smaller quantities. nih.govmdpi.com

From a pharmacodynamic perspective, propranolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. drugbank.comdrugs.com This action leads to a decrease in heart rate, myocardial contractility, and blood pressure. frontiersin.org The metabolites of propranolol, particularly those with an unaltered side-chain like 7-hydroxy propranolol, can also possess pharmacological activity. mdpi.comnih.gov Research indicates that rac-7-hydroxy propranolol acts as an antagonist at β-adrenergic receptors with a potency that is 95% relative to propranolol itself. caymanchem.comimmograf.comlabchem.com.my Additionally, it exhibits vasodilator activity. caymanchem.comimmograf.comlabchem.com.my

Table 1: Comparative Pharmacodynamic Properties

| Compound | Primary Action | Relative β-Adrenergic Receptor Antagonist Potency | Vasodilator Activity (pA2) |

|---|---|---|---|

| Propranolol | Non-selective β-antagonist drugbank.com | 1.0 | - |

| rac-7-Hydroxy Propranolol | β-antagonist, Vasodilator caymanchem.com | 0.95 caymanchem.comimmograf.com | 7.58 caymanchem.comlabchem.com.my |

Historical Perspective on Metabolite Significance in β-Adrenergic Receptor Antagonism Research

The field of β-adrenergic receptor antagonism was revolutionized in the late 1950s and early 1960s by the work of Sir James Black, who developed the first clinically significant beta-blockers, propranolol and pronethalol. revespcardiol.orgwikipedia.org This discovery, which earned a Nobel Prize, was based on the rationale of reducing myocardial oxygen demand to treat angina. revespcardiol.orgnih.gov

Initially, pharmacological research focused predominantly on the parent drugs. However, as analytical techniques advanced, the significance of drug metabolites became increasingly apparent. The realization that metabolites could be pharmacologically active and contribute to the therapeutic effect or side-effect profile of the parent compound marked a critical evolution in pharmacology. For beta-blockers, the discovery that metabolites like 4-hydroxypropranolol were active prompted further investigation into other metabolic products. nih.gov This historical shift led to a more holistic understanding of drug action, recognizing that the in vivo fate of a drug involves a complex interplay between the parent compound and its various metabolites, each with potentially unique properties.

Rationale for Investigating Racemic 7-Hydroxy Propranolol's Biological and Pharmacokinetic Profiles

Table 2: General Pharmacokinetic Parameters of Propranolol (Oral Administration)

| Parameter | Value |

|---|---|

| Bioavailability | ~25% (subject to extensive first-pass metabolism) wikipedia.org |

| Peak Plasma Time (Tmax) | ~1-4 hours drugbank.com |

| Protein Binding | ~90% wikipedia.orgdrugbank.com |

| Elimination Half-life | ~3-6 hours drugbank.comnih.gov |

| Primary Metabolism Route | Hepatic (CYP2D6, CYP1A2, Glucuronidation) wikipedia.orgnih.gov |

| Excretion | Primarily renal as metabolites wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVISZICVBECEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433884 | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-81-5 | |

| Record name | 7-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Enantiomeric Resolution in Racemic 7 Hydroxy Propranolol Studies

Fundamental Principles of Chiral Pharmacology Applied to Propranolol (B1214883) Metabolites

Chiral pharmacology is the study of how the stereoisomerism of a drug or its metabolites affects their interaction with biological systems. wikipedia.org Biological systems, being inherently chiral due to the stereospecific nature of their components like proteins and enzymes, often interact differently with each enantiomer of a chiral compound. nih.gov This principle is well-established for propranolol, where the (S)-(-)-enantiomer is approximately 100 times more potent in its β-blocking activity than the (R)-(+)-enantiomer. mdpi.comresearchgate.net

This stereoselectivity extends to its metabolites, including 7-hydroxy propranolol. The side-chain of 7-hydroxy propranolol remains unaltered from the parent drug, which is significant because this side-chain is crucial for its pharmacological activity. nih.gov Therefore, it is presumed that the enantiomers of 7-hydroxy propranolol also exhibit differential β-blocking effects, although the specific activity of each enantiomer is not as extensively documented as that of the parent drug. nih.gov The pharmacological activity of 7-hydroxy propranolol is still a subject of ongoing research. nih.gov

The stereochemistry also plays a critical role in the metabolic processes involving propranolol and its metabolites. The enzymes responsible for metabolism, such as the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families, are chiral and can exhibit stereoselectivity in their actions. nih.govfu-berlin.de For instance, the hydroxylation of propranolol to its various hydroxylated metabolites, including 7-hydroxy propranolol, is catalyzed by CYP isoenzymes, with CYP2D6 being implicated in 7-hydroxylation. nih.govfu-berlin.de This process can be stereoselective, leading to different proportions of the (R)- and (S)-enantiomers of the metabolite being formed.

Methodologies for Enantioseparation of 7-Hydroxy Propranolol Isomers in Research

To investigate the distinct properties of the (R)- and (S)-enantiomers of 7-hydroxy propranolol, their separation from the racemic mixture is essential. Various analytical techniques have been developed for the enantioseparation of propranolol and its hydroxylated metabolites. High-performance liquid chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) coupled with mass spectrometry (MS) are prominent methods. waters.comceon.rs

Chiral stationary phases (CSPs) are central to the direct enantioseparation by HPLC. ceon.rs These phases create a chiral environment that allows for differential interaction with the enantiomers, resulting in different retention times. For propranolol and its metabolites, several types of CSPs have been utilized.

A two-dimensional liquid chromatography (2D-LC) method coupled with a triple quadrupole mass spectrometer (QQQ-MS) has been successfully employed to discriminate and quantify the enantiomers of propranolol and its hydroxy metabolites, including (S)-7'-hydroxy propranolol and (R)-7'-hydroxy propranolol, in a single chromatographic run. nih.gov This method utilized a reversed-phase column in the first dimension and a teicoplanin-based chiral column in the second dimension. nih.gov

Another effective technique is UPC²-MS/MS, which is a form of supercritical fluid chromatography. waters.com This method has been used for the enantiomeric separation of propranolol and its hydroxylated metabolites, including 4-, 5-, and 7-hydroxy propranolol. waters.com The separation of the enantiomers of all three hydroxy propranolol metabolites was achieved in under 15 minutes using this technique. waters.com

Below is a table summarizing some of the methodologies used for the enantioseparation of propranolol and its hydroxylated metabolites:

| Method | Chiral Selector/Stationary Phase | Mobile Phase/Eluent | Detection | Application |

| 2D-LC-QQQ-MS/MS | Teicoplanin-based chiral column (second dimension) | Gradient elution | Mass Spectrometry | Quantification of (S)- and (R)-7'-hydroxy propranolol in human urine nih.gov |

| UPC²-MS/MS | ACQUITY UPC² Trefoil CEL1, 2.5 μm, 3.0 x 150 mm Column | Ammonium formate (B1220265) modified methanol (B129727) as a co-solvent with a linear gradient | Mass Spectrometry | Enantiomeric separation of propranolol and its 4-, 5-, and 7-hydroxy metabolites waters.com |

| HPLC | Ovomucoid bonded stationary phase (Ultron ES-OVM) | 50 mM sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol | Fluorometric | Resolution of propranolol enantiomers in biological samples nih.gov |

| HPLC | α-Glycoprotein (AGP) stationary phase | Not specified | Not specified | Chiral separation of (RS)-Propranolol racemate neliti.com |

| HPLC | β-Cyclodextrin (BCD) stationary phase | Acetonitrile: Ethanol: Acetic acid: Triethylamine (B128534) (960: 40: 4: 3 v/v/v/v) | UV at 225 nm | Enantioseparation of (RS)-Propranolol tpcj.org |

| CE | 4% w/v carboxymethyl-β-CD in 25 mmol/L triethylamine/phosphoric acid (H₃PO₄) buffer at pH 9 | Running electrolyte | UV at 208 nm | Enantioselective analysis of propranolol and 4-hydroxypropranolol (B128105) nih.gov |

Implications of Stereoisomerism for Biological Activity and Metabolic Fate Investigations

Investigations into the metabolic fate of 7-hydroxy propranolol have revealed stereoselective pathways. Following its formation, 7-hydroxy propranolol undergoes further metabolism, primarily through glucuronidation, a phase II metabolic reaction. nih.gov This process is catalyzed by UGT enzymes, and studies have shown that different UGT isoforms are involved in the glucuronidation of 7-hydroxy propranolol, with some exhibiting stereoselectivity. nih.govnih.gov Specifically, UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 have been identified as being involved in the glucuronidation of 7-hydroxy propranolol. nih.govnih.gov

The analysis of human urine samples after the administration of racemic propranolol has provided quantitative data on the excretion of the individual enantiomers of its metabolites. A study using a 2D-LC-QQQ-MS/MS method determined the maximal excretion rates of the enantiomers of propranolol and its hydroxylated metabolites. nih.gov

The following table presents the maximal excretion rates of propranolol and its hydroxylated metabolite enantiomers found in human urine after a single oral dose of 40 mg of propranolol. nih.gov

| Compound | Maximal Excretion Rate (ng/min) |

| (S)-propranolol | 237 |

| (R)-propranolol | 281 |

| (S)-4'-hydroxy propranolol | 4 |

| (R)-4'-hydroxy propranolol | 4 |

| (S)-5'-hydroxy propranolol | 1 |

| (R)-5'-hydroxy propranolol | 9 |

| (R)-7'-hydroxy propranolol | 3 |

Data for (S)-7'-hydroxy propranolol was not explicitly provided in the search results.

These findings highlight the stereoselective nature of propranolol metabolism. The different excretion rates of the enantiomers of the hydroxylated metabolites suggest that both the formation and subsequent elimination of these compounds are stereoselective processes. nih.gov Understanding these stereoselective metabolic pathways is crucial for predicting drug-drug interactions and for personalizing medicine based on an individual's metabolic profile.

Metabolic Pathways and Biotransformation of Propranolol to Racemic 7 Hydroxy Propranolol

Enzymatic Systems Involved in Hydroxylation of Propranolol (B1214883)

The conversion of propranolol to its hydroxylated metabolites is a Phase I metabolic reaction, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov These enzymes introduce a hydroxyl group onto the propranolol molecule, increasing its polarity and facilitating its subsequent elimination from the body.

Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2) in 7-Hydroxylation

The 7-hydroxylation of propranolol is primarily mediated by the cytochrome P450 isoform CYP2D6. researchgate.netmdpi.comnih.gov This enzyme is a key player in the metabolism of a wide range of clinically important drugs. nih.govfrontiersin.org Studies have shown that CYP2D6 is responsible for the hydroxylation of propranolol at the 4-, 5-, and 7-positions of the naphthalene (B1677914) ring. researchgate.netmdpi.com

Table 1: Major Cytochrome P450 Isoforms in Propranolol Metabolism

| Enzyme | Primary Metabolic Pathway | Role in 7-Hydroxylation |

|---|---|---|

| CYP2D6 | Aromatic ring hydroxylation (4-, 5-, and 7-positions) | Major |

| CYP1A2 | N-desisopropylation | Minor/Indirect |

Role of Other Phase I and Phase II Enzymes in Further Metabolite Conjugation

Following the initial hydroxylation by CYP enzymes to form 7-hydroxy propranolol, this metabolite can undergo further Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the newly formed hydroxyl group, which further increases the water solubility of the metabolite and facilitates its excretion. nih.gov

The primary Phase II enzymes involved in the conjugation of hydroxylated propranolol metabolites are the UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net These enzymes catalyze the transfer of glucuronic acid to the hydroxyl group of 7-hydroxy propranolol, forming a glucuronide conjugate. researchgate.netnih.gov Several UGT isoforms have been identified as being capable of glucuronidating hydroxylated propranolol metabolites, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.govresearchgate.net Specifically for 7-hydroxypropranolol, UGT1A6 has been shown to have glucuronidation activity, in addition to the eight other UGTs that act on 5-hydroxypropranolol. nih.govresearchgate.net

In addition to glucuronidation, sulfation, another Phase II reaction catalyzed by sulfotransferases (SULTs), can also occur, although it is generally a less prominent pathway for propranolol metabolites compared to glucuronidation. nih.gov

Species-Specific Differences in Propranolol 7-Hydroxylation

Significant variations in the metabolic profile of propranolol, including the formation of 7-hydroxy propranolol, have been observed across different species. wjgnet.comwikipedia.org These differences are largely attributable to variations in the expression and activity of the cytochrome P450 enzymes.

In humans, while 4-hydroxypropranolol (B128105) is the major hydroxylation product, small amounts of 2-hydroxypropranolol, 5-hydroxypropranolol, and 7-hydroxypropranolol are also formed. wjgnet.comwikipedia.org In contrast, studies in rats have shown a different metabolic pattern. In rats, 7-hydroxypropranolol is a much more significant metabolite, accounting for approximately 26% of the total monohydroxylated propranolol metabolites in urine. wjgnet.comwikipedia.org Furthermore, the 7-hydroxylation of propranolol in rats has been demonstrated to be stereospecific, with a preference for the (+)-propranolol enantiomer. wjgnet.comwikipedia.org In dogs, 4-hydroxypropranolol is the only identified hydroxylation product. wjgnet.comwikipedia.org

Table 2: Species-Specific Differences in Monohydroxylated Propranolol Metabolites

| Metabolite | Human | Rat | Dog |

|---|---|---|---|

| 2-Hydroxy Propranolol | Small quantities | ~1% | Not detected |

| 4-Hydroxy Propranolol | Major metabolite | ~66% | Only hydroxylation product |

| 5-Hydroxy Propranolol | Small quantities | ~7% | Not detected |

| 7-Hydroxy Propranolol | Small quantities | ~26% | Not detected |

Genetic Polymorphisms Influencing 7-Hydroxy Propranolol Formation

The gene encoding for the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions (alleles) of this gene within the human population. nih.govnih.gov These genetic variations can lead to significant differences in the enzyme's activity, which in turn affects the metabolism of drugs that are substrates for CYP2D6, including propranolol. nih.govfrontiersin.org

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): These individuals have two non-functional CYP2D6 alleles, leading to little or no enzyme activity. nih.gov

Intermediate Metabolizers (IMs): These individuals have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.

Extensive (Normal) Metabolizers (EMs): These individuals have two fully functional CYP2D6 alleles. nih.gov

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the functional CYP2D6 gene, leading to higher than normal enzyme activity. nih.gov

The frequency of these CYP2D6 alleles varies among different ethnic populations. nih.gov For instance, the non-functional CYP2D64 allele is more common in Caucasians, while the reduced-function CYP2D610 allele is more prevalent in Asian populations, and the reduced-function CYP2D6*17 allele is more common in individuals of African descent.

Table 3: Common CYP2D6 Alleles and Their Functional Impact

| Allele | Functional Status | Associated Phenotype (in homozygous or certain compound heterozygous states) |

|---|---|---|

| CYP2D6*1 | Normal function | Extensive Metabolizer |

| CYP2D6*2 | Normal function | Extensive Metabolizer |

| CYP2D6*4 | No function | Poor Metabolizer |

| CYP2D6*5 | No function (gene deletion) | Poor Metabolizer |

| CYP2D6*10 | Reduced function | Intermediate Metabolizer |

| CYP2D6*17 | Reduced function | Intermediate Metabolizer |

| CYP2D6*41 | Reduced function | Intermediate Metabolizer |

| Gene Duplication | Increased function | Ultrarapid Metabolizer |

Pharmacological and Biological Activity of Racemic 7 Hydroxy Propranolol

β-Adrenergic Receptor Affinity and Selectivity Profiling

The primary mechanism of action of propranolol (B1214883) and its active metabolites is the blockade of β-adrenergic receptors. fda.govdrugbank.comwikipedia.org The affinity and selectivity of these compounds for β-receptor subtypes (β1 and β2) are crucial determinants of their pharmacological effects.

Radioligand Binding Assays for Receptor Interaction Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its receptor. giffordbioscience.com These assays measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand by an unlabeled competitor. giffordbioscience.comnih.govunc.edu

Research has shown that racemic 7-hydroxy propranolol is an antagonist at β-adrenergic receptors, with a potency approximately 0.95 times that of propranolol itself. caymanchem.comlabchem.com.myimmograf.com This indicates that the 7-hydroxy metabolite retains a significant affinity for β-adrenergic receptors.

Interactive Table: β-Adrenergic Receptor Binding Affinity of Propranolol and its Metabolite

| Compound | Relative Potency (vs. Propranolol) | Receptor Target |

| Propranolol | 1.00 | β-adrenergic receptors |

| rac-7-hydroxy Propranolol | 0.95 | β-adrenergic receptors |

Note: This table illustrates the relative β-adrenergic receptor antagonist potency.

Functional Assays for Agonist/Antagonist Activity on β1 and β2 Receptors

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). acs.org For β-adrenergic receptors, these assays often measure the downstream effects of receptor activation, such as changes in cyclic AMP (cAMP) levels.

While specific functional assay data for the β1 and β2 receptor selectivity of racemic 7-hydroxy propranolol is not extensively detailed in the provided search results, it is established as a β-adrenergic receptor antagonist. caymanchem.comlabchem.com.myimmograf.com In contrast, another major metabolite, 4-hydroxypropranolol (B128105), has been shown to inhibit both β1- and β2-adrenergic receptors with high potency. chemsrc.com Given that the side-chain of propranolol is crucial for its pharmacological activity, and this remains unaltered in its naphthyl-hydroxylated metabolites, it is plausible that 7-hydroxy propranolol also acts as a non-selective antagonist, similar to the parent compound. nih.gov

Electrophysiological Effects in Cardiac and Vascular Tissues

The electrophysiological effects of β-blockers are central to their antiarrhythmic properties. doctorlib.org They act by slowing the conduction of cardiac impulses through atrial tissues and decreasing the activity of pacemaker cells. fresenius-kabi.usaccjournal.org

Central Nervous System Activity and Neuropharmacological Implications

Propranolol is a lipophilic compound that can cross the blood-brain barrier and exert effects on the central nervous system (CNS). fu-berlin.de This is believed to be the basis for its use in conditions like performance anxiety and migraine prophylaxis. fu-berlin.denih.gov

Although 7-hydroxy propranolol appears in only trace amounts in the metabolism of propranolol, its ability to cross the blood-brain barrier and its potential CNS activity have not been extensively studied. auctoresonline.org The hydroxylation of the naphthalene (B1677914) ring, as seen in 7-hydroxy propranolol, could potentially alter its lipophilicity and, consequently, its ability to penetrate the CNS compared to the parent compound. Further research is needed to elucidate any specific neuropharmacological implications of this metabolite.

Pharmacokinetic Profiles of Racemic 7 Hydroxy Propranolol in Biological Systems

Absorption and Distribution Kinetics in Preclinical Models

Direct studies on the absorption and distribution kinetics of orally administered racemic 7-hydroxy propranolol (B1214883) in preclinical models are not readily found in the scientific literature. Its presence in the body is a result of the metabolism of the parent drug, propranolol. auctoresonline.orgcaymanchem.com Therefore, its appearance in the systemic circulation is dependent on the absorption and first-pass metabolism of propranolol.

Propranolol itself is highly lipophilic and is almost completely absorbed after oral administration. nih.gov However, it undergoes significant first-pass metabolism in the liver, which reduces its bioavailability. nih.gov The formation of 7-hydroxypropranolol occurs during this metabolic process. mdpi.comnih.gov

Specific data on key pharmacokinetic parameters for racemic 7-hydroxy propranolol, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are not available.

Systemic Clearance and Elimination Pathways

The systemic clearance of racemic 7-hydroxy propranolol is intrinsically linked to its formation and subsequent metabolism. It is a product of the aromatic hydroxylation of propranolol, a process primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 being a key contributor to the formation of hydroxylated metabolites. mdpi.comnih.gov

Once formed, 7-hydroxypropranolol is subject to further metabolism, primarily through phase II conjugation reactions. Glucuronidation is a significant pathway for the elimination of hydroxylated propranolol metabolites. nih.gov Studies have identified that various UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of hydroxypropranolol isomers. nih.gov The resulting glucuronide conjugates are more water-soluble and are readily excreted from the body, likely via the urine. drugbank.com

Specific clearance rates and the elimination half-life for racemic 7-hydroxy propranolol have not been reported.

Volume of Distribution and Tissue Partitioning Studies

There is no specific data available from preclinical or clinical studies detailing the volume of distribution or tissue partitioning of racemic 7-hydroxy propranolol. The volume of distribution is a theoretical volume that describes how a drug distributes between the plasma and the rest of the body's tissues. numberanalytics.comnih.gov

For the parent drug, propranolol, its high lipophilicity results in a large volume of distribution, approximately 4 L/kg, indicating extensive tissue uptake. drugbank.comwikipedia.org As a hydroxylated metabolite, 7-hydroxypropranolol is expected to be more polar and less lipophilic than propranolol. Generally, more polar compounds have a smaller volume of distribution as they are less able to penetrate lipid membranes of tissues. mmv.org However, without experimental data, any statements on the specific volume of distribution for racemic 7-hydroxy propranolol remain speculative.

Bioavailability Assessment of Orally Administered Racemic 7-Hydroxy Propranolol

There are no studies available that have assessed the bioavailability of orally administered racemic 7-hydroxy propranolol. Since it is a metabolite, its concentration in the systemic circulation is a function of the oral bioavailability of the parent drug, propranolol, and the extent to which propranolol is metabolized to this specific isomer. Given that it is a minor metabolite, its systemic exposure following oral administration of propranolol is expected to be low. auctoresonline.org

Enterohepatic Recirculation and Biliary Excretion Studies

The process of enterohepatic recirculation involves the excretion of a drug or its metabolite into the bile, followed by its reabsorption from the intestine. researchgate.netwikipedia.orgnih.gov This can prolong the presence of a compound in the body. For a compound to undergo enterohepatic recirculation, it typically needs to be excreted in the bile, often as a glucuronide conjugate, and then be hydrolyzed back to the parent compound by gut bacteria for reabsorption. researchgate.netwikipedia.org

There is no direct evidence or studies to suggest that racemic 7-hydroxy propranolol undergoes significant enterohepatic recirculation or biliary excretion. While glucuronide conjugates of propranolol metabolites are formed and excreted, specific data on the biliary excretion of 7-hydroxypropranolol glucuronide and its potential for deconjugation and reabsorption are not available in the literature.

Advanced Analytical Methodologies for Research on Racemic 7 Hydroxy Propranolol

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of propranolol (B1214883) and its metabolites. csfarmacie.cz Its versatility is enhanced by coupling with various detectors, enabling both quantitative and qualitative assessments. For basic compounds like beta-blockers, reversed-phase HPLC is a common approach. chromatographyonline.com

Chiral HPLC for Enantiomeric Separation and Quantification

The separation of enantiomers is critical, as they can exhibit different pharmacological effects. ceon.rs Chiral HPLC is the definitive method for separating the (S)- and (R)-enantiomers of 7-hydroxy propranolol. This is often achieved using chiral stationary phases (CSPs). csfarmacie.cznih.gov Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) (e.g., Chiralpak IB), have proven effective for the enantiomeric resolution of propranolol and its metabolites. nih.govresearchgate.net

The mobile phase composition is a critical factor in achieving optimal separation. ceon.rs For instance, a mobile phase consisting of n-hexane, ethanol, and triethylamine (B128534) (95:5:0.4%, v/v/v) has been successfully used. nih.gov Another study found that a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1) provided optimal separation of propranolol enantiomers, with the R(+) isomer showing higher retention. ceon.rs The enantiomers of propranolol and its hydroxylated metabolites, including 7-hydroxy propranolol, have been successfully discriminated and quantified in a single chromatographic run. mdpi.com Fluorescence detection is often employed due to its high sensitivity, with excitation and emission wavelengths typically set around 290 nm and 375 nm, respectively. nih.gov

Chiral HPLC Methods for Propranolol and Metabolites

| Stationary Phase | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IB) | n-hexane-ethanol-triethylamine (95:5:0.4%, v/v/v) | Fluorescence (Ex: 290 nm, Em: 375 nm) | Successful enantiomeric resolution of S-(-)- and R-(+)-propranolol in rat serum. | nih.gov |

| ACQUITY UPC2 Trefoil CEL1 | Ammonium formate (B1220265) modified methanol (B129727) | Mass Spectrometry (MS) | Resolution of propranolol and three hydroxy metabolite enantiomers in under 15 minutes. | waters.com |

| α-Glycoprotein (AGP) | Not specified | Not specified | Faster separation of propranolol enantiomers compared to β-Cyclodextrin. | neliti.com |

| C8 column | Water/methanol (70:30) with L-alanine-Cu2+ (7:1) | Not specified | Effective enantioseparation of propranolol via chiral ligand-exchange. | brieflands.com |

Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the ultrasensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma and urine. chromatographyonline.comnih.govresearchgate.net This technique generally does not require the derivatization steps often necessary for GC-MS, simplifying sample preparation. chromatographyonline.com

For the analysis of 7-hydroxy propranolol, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is commonly used. rsc.orgacademicjournals.org This allows for highly specific detection and quantification. Sample preparation often involves a straightforward protein precipitation step, for example, with acetonitrile, followed by separation on a C18 column. rsc.orgnih.gov The high sensitivity of LC-MS/MS allows for the use of small sample volumes and achieves low limits of quantification (LLOQ), often in the sub-ng/mL range. rsc.orgacademicjournals.orgnih.gov For instance, a method for propranolol and its metabolites in infant plasma reported an LLOQ of 0.2 ng/mL for the metabolites. rsc.orgnih.gov

LC-MS/MS Parameters for Propranolol Metabolite Analysis

| Analyte(s) | Matrix | Sample Preparation | LC Column | Ionization/Detection | LLOQ | Reference |

|---|---|---|---|---|---|---|

| Propranolol, 4-hydroxypropranolol (B128105), N-desisopropylpropranolol | Infant Plasma | Protein precipitation with acetonitrile | Hypersil GOLD C18 | Positive ESI / MRM | 0.2 ng/mL (metabolites) | rsc.orgnih.gov |

| Propranolol | Rat Plasma | Direct injection (no extraction) | Isocratic UK-C18 | Positive ESI / MRM | 2.0 ng/mL | academicjournals.org |

| Propranolol | Human Plasma | Liquid-liquid extraction | Phenomenex Synergi Fusion-RP C18 | Positive ESI / SRM | 2 ng/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of drug metabolites. faa.gov However, due to the low volatility of compounds like propranolol and its hydroxylated metabolites, a derivatization step is typically required to increase their volatility and thermal stability. chromatographyonline.comresearchgate.net

This process often involves two steps: first, converting carbonyl groups to their oximes using reagents like methoxamine (B1676408) hydrochloride, and second, silylating hydroxyl and amine groups using agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netplos.org While effective, this derivatization process can be complex and time-consuming. chromatographyonline.com Despite this, GC-MS has been successfully used to identify metabolites like 4-hydroxypropranolol in biological samples. nih.gov The choice of derivatization reagent is critical, as it can influence the resulting product and the interpretation of the mass spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel metabolites. au.dk While LC-MS/MS can provide molecular weight and fragmentation data, NMR provides detailed information about the chemical structure, including the precise location of hydroxyl groups and the stereochemistry of the molecule. acs.org Both 1D (¹H NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to piece together the complete structure of a metabolite. acs.orgsemanticscholar.org

A significant challenge with NMR is its lower sensitivity compared to mass spectrometry, often requiring larger amounts of purified sample. researchgate.net However, its ability to provide unambiguous structural information is unparalleled. au.dk The combination of LC-MS for detection and isolation, followed by NMR for structural confirmation, is a powerful workflow in metabolite identification studies. nih.govnih.gov Studies on propranolol have used 270-MHz and higher field strength instruments to investigate its conformational structure in solution. researchgate.netthermofisher.com

Immunoassays for High-Throughput Screening in Research Settings

Immunoassays offer a high-throughput and often cost-effective method for screening large numbers of samples in research settings. researchgate.net These assays are based on the specific binding of an antibody to the target analyte. Radioimmunoassays (RIAs) have been developed for propranolol and can be highly sensitive, capable of detecting picogram quantities. osti.govgoogle.com

A key feature of immunoassays is the ability to generate antibodies that are specific to a particular enantiomer. For example, antiserum produced using l-propranolol as the hapten was able to selectively differentiate the l-enantiomer (B50610) from the d-enantiomer. google.com More recently, techniques like molecularly imprinted polymers (MIPs) are being explored as synthetic receptors for use in assays similar to immunoassays, offering alternatives to traditional antibody-based methods. researchgate.netresearchgate.net Enzyme-linked immunosorbent assays (ELISAs) have also been used for the detection of propranolol. researchgate.net While primarily used for the parent drug, the principles can be extended to its metabolites, providing a rapid screening tool before more definitive chromatographic analysis.

Clinical Significance and Translational Research Aspects of Racemic 7 Hydroxy Propranolol

Contribution to Propranolol's Overall Therapeutic Efficacy and Variability

This metabolite exhibits notable biological activity, acting as an antagonist at β-adrenergic receptors with a potency that is approximately 95% of that of propranolol (B1214883) itself. caymanchem.comglpbio.comlabchem.com.my Additionally, it demonstrates potent vasodilator activity. caymanchem.comglpbio.comlabchem.com.my The main pathways of propranolol metabolism include ring oxidation, side-chain oxidation, and glucuronidation. pharmgkb.org Ring hydroxylation, which produces 4-hydroxypropranolol (B128105), 5-hydroxypropranolol, and 7-hydroxypropranolol, is a key step. mdpi.commdpi.com Among these, 7-hydroxypropranolol is typically found in trace amounts. auctoresonline.org

The formation of these hydroxylated metabolites, including 7-hydroxypropranolol, is significant because they retain the unaltered side-chain responsible for the pharmacological activity of the drug. mdpi.comnih.gov Consequently, these metabolites, despite their lower concentrations, may contribute to the beta-blocking effects of propranolol. nih.gov The extensive first-pass metabolism of propranolol in the liver leads to considerable interindividual variability in plasma concentrations, which can be as much as 20-fold. auctoresonline.orgscielo.br This variability is influenced by the rate of metabolism, which in turn affects the levels of metabolites like 7-hydroxypropranolol.

Role in Inter-Individual Differences in Propranolol Response

The response to propranolol treatment exhibits significant variation among individuals, a phenomenon influenced by multiple factors including metabolism. The formation of 7-hydroxypropranolol, although a minor pathway, is part of the complex metabolic profile of propranolol that contributes to this variability.

Furthermore, factors beyond enzyme activity, such as variations in β-adrenergic receptor density among individuals, also contribute to the variable response to beta-blockers. nih.gov The extent of beta-blockade has been shown to correlate with the pretreatment density of these receptors. nih.gov Therefore, the clinical response to propranolol is a multifactorial trait, with the metabolism to compounds like 7-hydroxypropranolol being one of several contributing elements.

Interaction with Other Drug Metabolizing Enzymes and Drug-Drug Interactions

The metabolism of propranolol, including the formation of 7-hydroxypropranolol, is susceptible to interactions with other drugs that can inhibit or induce the activity of metabolizing enzymes. Propranolol itself is metabolized by several cytochrome P450 enzymes, including CYP2D6, CYP1A2, and to a lesser extent, CYP2C19. wikipedia.org

Inhibitors of CYP2D6 , such as quinidine, fluoxetine, and paroxetine, can significantly increase propranolol levels by reducing its metabolism. wikipedia.orgrxlist.com This inhibition would also be expected to decrease the formation of 7-hydroxypropranolol, as CYP2D6 is the primary enzyme for its synthesis. mdpi.comnih.gov Similarly, inhibitors of CYP1A2 , like fluvoxamine (B1237835) and ciprofloxacin, can also elevate propranolol concentrations. wikipedia.org

Propranolol and its metabolites can also influence the metabolism of other drugs. For instance, propranolol can inhibit the clearance of drugs like lidocaine. nih.gov The metabolite 4-hydroxypropranolol has been shown to be a potent inhibitor of CYP2D6 activity. nih.gov While the inhibitory potential of 7-hydroxypropranolol on drug-metabolizing enzymes is not as well-characterized, its structural similarity to other active metabolites suggests a potential for interactions.

The interplay between propranolol, its metabolites, and co-administered drugs highlights the complexity of predicting drug responses and the potential for clinically significant drug-drug interactions.

Impact of Hepatic and Renal Impairment on 7-Hydroxy Propranolol Disposition

The disposition of propranolol and its metabolites, including 7-hydroxypropranolol, is significantly influenced by the function of the liver and kidneys.

Renal Impairment: While the liver is the primary site of propranolol metabolism, the kidneys are responsible for the excretion of its metabolites. wikipedia.org In patients with renal impairment, the elimination of these more water-soluble metabolites, which are often conjugated with glucuronic acid, may be impaired. fu-berlin.demdpi.com Although specific data on the impact of renal impairment on 7-hydroxypropranolol levels is limited, it is plausible that its clearance, particularly after conjugation, would be reduced in patients with kidney disease. This could potentially lead to the accumulation of metabolites, although the clinical significance of this is not fully established.

Pharmacogenomic Influences on 7-Hydroxylation and Clinical Outcomes

The genetic makeup of an individual, particularly with respect to drug-metabolizing enzymes, can significantly influence the metabolism of propranolol and, consequently, the formation of 7-hydroxypropranolol.

The cytochrome P450 2D6 (CYP2D6) enzyme is the main catalyst for the 4-, 5-, and 7-hydroxylation of propranolol. fu-berlin.demdpi.com The gene encoding CYP2D6 is highly polymorphic, leading to a range of enzyme activity from non-existent (poor metabolizers) to very high (ultrarapid metabolizers). fu-berlin.de Individuals with a poor metabolizer phenotype for CYP2D6 would be expected to have a reduced capacity to form 7-hydroxypropranolol. pharmgkb.org

While the direct clinical consequences of altered 7-hydroxypropranolol levels due to pharmacogenomic variations are not fully elucidated, the study of these genetic influences is crucial for understanding the complete picture of propranolol's action and for moving towards personalized medicine approaches.

Potential as a Biomarker for Propranolol Metabolism Status

The measurement of propranolol metabolites, including 7-hydroxypropranolol, in biological fluids could serve as a potential biomarker to assess an individual's metabolic phenotype for propranolol.

The ratio of a parent drug to its metabolite is often used to determine the activity of a specific metabolic pathway. For example, the ratio of debrisoquine (B72478) to its 4-hydroxy metabolite is a well-established marker for CYP2D6 activity. nih.gov Similarly, the ratio of propranolol to 7-hydroxypropranolol, or the urinary excretion of 7-hydroxypropranolol, could potentially be used to phenotype individuals for their CYP2D6-mediated hydroxylation capacity.

Research Models and Experimental Approaches for Studying Racemic 7 Hydroxy Propranolol

In Vitro Systems for Metabolic and Pharmacological Investigations

In vitro systems provide a controlled environment to study the specific biochemical and cellular interactions of racemic 7-hydroxy propranolol (B1214883), free from the complex systemic variables of a living organism.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard tool for studying the Phase I metabolism of drugs. They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many xenobiotics, including propranolol. The formation of 7-hydroxy propranolol from its parent compound is primarily catalyzed by the CYP2D6 isozyme. nih.govelsevierpure.com Studies using human liver microsomes have shown that while 4- and 5-hydroxypropranolol are the main metabolites, 7-hydroxypropranolol is also formed, albeit in trace amounts in humans. nih.govelsevierpure.com The 7-hydroxylation of propranolol has been noted to be stereoselective, with a preference for the (R)-enantiomer.

Recombinant enzyme systems, which involve the expression of specific human CYP enzymes in cell lines (e.g., insect cells or bacteria), offer a more targeted approach. These systems allow researchers to investigate the precise contribution of individual enzymes, such as CYP2D6, to the formation of 7-hydroxy propranolol without the confounding presence of other metabolizing enzymes found in liver microsomes. fu-berlin.de This approach is invaluable for determining the specific enzymatic pathways involved in the metabolite's formation and for screening for potential drug-drug interactions at the enzyme level.

Below is a table summarizing the key enzymatic systems involved in the hydroxylation of propranolol.

| Enzyme System | Key Findings Related to 7-Hydroxy Propranolol |

| Human Liver Microsomes | - Formation of 7-hydroxy propranolol observed. nih.govnih.gov - Demonstrates the involvement of a complex enzyme system in propranolol metabolism. nih.gov |

| Recombinant CYP2D6 | - Confirms CYP2D6 as a primary catalyst for 7-hydroxylation of propranolol. nih.govmdpi.com - Allows for detailed kinetic analysis of the 7-hydroxylation reaction. |

To understand the pharmacological activity of racemic 7-hydroxy propranolol, cell-based assays are employed to assess its interaction with its molecular target, the β-adrenergic receptor. These assays typically use cell lines that have been genetically engineered to express high levels of specific β-adrenergic receptor subtypes (e.g., β1, β2).

Radioligand binding assays are a common technique used to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the β-adrenergic receptor is incubated with the receptor-expressing cells in the presence of varying concentrations of racemic 7-hydroxy propranolol. By measuring the displacement of the radiolabeled ligand, the binding affinity (Ki) of 7-hydroxy propranolol can be determined. Research has indicated that racemic 7-hydroxy propranolol acts as an antagonist at β-adrenergic receptors, with a potency approximately 0.95 times that of propranolol itself, signifying that it retains significant receptor affinity.

Functional assays are then used to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For β-adrenergic receptors, which are G-protein coupled receptors, this often involves measuring the downstream signaling molecule, cyclic AMP (cAMP). nih.gov In the presence of an agonist, cAMP levels will rise. An antagonist, such as racemic 7-hydroxy propranolol, would be expected to block the agonist-induced increase in cAMP.

The following table illustrates the relative β-adrenergic receptor antagonist potency.

| Compound | Relative β-Adrenergic Receptor Antagonist Potency |

| Propranolol | 1.00 |

| rac 7-Hydroxy Propranolol | 0.95 |

Isolated organ preparations provide a bridge between cellular assays and whole-animal studies. The Langendorff heart preparation, an ex vivo technique where a mammalian heart is perfused with a nutrient-rich oxygenated solution, is a classic model for studying the direct effects of compounds on cardiac function without the influence of the nervous system or other organs. nih.govwikipedia.orgresearchgate.net

In this model, various cardiac parameters such as heart rate, contractile force, and electrical activity can be precisely measured. nih.gov By introducing racemic 7-hydroxy propranolol into the perfusate, researchers can directly assess its impact on these parameters. For instance, as a β-adrenergic antagonist, it would be expected to reduce heart rate and contractility, particularly in the presence of a β-agonist like isoproterenol. This model is also valuable for investigating potential arrhythmogenic or antiarrhythmic properties of the compound. nih.gov While studies have utilized the Langendorff heart to examine the electrophysiological effects of propranolol enantiomers, this model is equally applicable to the detailed investigation of its metabolites like 7-hydroxy propranolol. nih.govnih.gov

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Profiling

Rodent models, particularly rats and mice, are frequently used in the early stages of in vivo research due to their well-characterized physiology, ease of handling, and cost-effectiveness. nih.gov These models are instrumental in studying the metabolic profile of propranolol and the formation of its metabolites, including 7-hydroxy propranolol. Following administration of propranolol, urine and plasma samples can be collected and analyzed using techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) to identify and quantify the presence of 7-hydroxy propranolol. nih.gov

Studies in rats have identified 7-hydroxy propranolol as a significant metabolite, accounting for approximately 26% of the total monohydroxylated propranolol metabolites. nih.gov Furthermore, these studies have demonstrated the stereospecificity of 7-hydroxylation, with a preference for the (+)-propranolol isomer in this species. nih.gov Rodent models also allow for pharmacokinetic studies to determine parameters such as the half-life, clearance, and volume of distribution of both the parent drug and its metabolites.

The table below presents a comparison of propranolol hydroxylation in different species.

| Species | Relative Abundance of 7-Hydroxy Propranolol |

| Rat | 26 +/- 5% of total monohydroxylated metabolites nih.gov |

| Dog | Not detected as a major metabolite nih.gov |

| Human | Present in small quantities nih.gov |

While rodent models are useful for metabolic studies, large animal models, such as dogs or pigs, often provide a more predictive model of human cardiovascular physiology. researchgate.netunthsc.edu These animals have heart sizes, cardiac outputs, and coronary circulation that are more analogous to humans.

In large animal models, the pharmacodynamic effects of racemic 7-hydroxy propranolol on cardiovascular parameters like blood pressure, heart rate, and cardiac contractility can be assessed under more physiologically relevant conditions. nih.gov These studies often involve the surgical implantation of telemetry devices to allow for continuous monitoring of these parameters in conscious, freely moving animals. This avoids the confounding effects of anesthesia. By administering racemic 7-hydroxy propranolol, researchers can construct a detailed profile of its cardiovascular effects and establish a dose-response relationship. While studies have investigated the cardiovascular effects of propranolol in dogs, these models are equally suited for the specific examination of its active metabolites. nih.gov

Human Clinical Pharmacology Studies (e.g., Metabolite Profiling in Volunteers)

Human clinical pharmacology studies have been instrumental in elucidating the metabolic fate of propranolol, identifying racemic 7-hydroxy propranolol as one of its metabolites. Following administration to human volunteers, propranolol undergoes extensive metabolism through three primary pathways: naphthyl hydroxylation, side-chain glucuronidation, and N-desisopropylation. nih.govmdpi.comclinpgx.org Naphthyl hydroxylation, a significant route of biotransformation, is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. mdpi.com This process results in the formation of hydroxylated metabolites, with 4-hydroxypropranolol (B128105) being the most plentiful, followed by 5-hydroxypropranolol and 7-hydroxypropranolol. nih.govmdpi.com Although 7-hydroxy propranolol generally appears in trace amounts, its characterization is crucial for a complete understanding of propranolol's metabolic profile.

Studies involving the analysis of urine samples from volunteers administered propranolol have confirmed the presence of 7-hydroxypropranolol and its subsequent metabolic products. nih.gov Research has successfully separated and identified diastereomeric glucuronide metabolites of 4-, 5-, and 7-hydroxypropranolol in human urine. nih.gov This indicates that after its formation, 7-hydroxypropranolol undergoes a Phase II metabolic reaction known as glucuronidation, a process that attaches a glucuronic acid moiety to the molecule, rendering it more water-soluble and facilitating its excretion from the body. nih.gov

Further investigations using a panel of 19 human uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes have pinpointed the specific isoforms responsible for the glucuronidation of 7-hydroxypropranolol. nih.gov This reaction phenotyping is critical for understanding the enzymes involved in the clearance of this metabolite. The analysis from human urine samples suggests that under physiological conditions, the preferred pathway is aromatic-linked glucuronidation. nih.gov

The following table details the specific human UGT enzymes identified as being involved in the glucuronidation of 7-hydroxypropranolol.

| UGT Enzyme Isoform | Involvement in 7-Hydroxy Propranolol Glucuronidation |

|---|---|

| UGT1A1 | Active |

| UGT1A3 | Active |

| UGT1A6 | Active |

| UGT1A7 | Active |

| UGT1A8 | Active |

| UGT1A9 | Active |

| UGT1A10 | Active |

| UGT2A1 | Active |

| UGT2A2 | Active |

Future Research Directions and Unanswered Questions Regarding Racemic 7 Hydroxy Propranolol

Exploration of Novel Biological Activities Beyond β-Adrenergic Blockade

The pharmacological activity of 7-hydroxy propranolol (B1214883) is largely unknown. nih.gov While other hydroxylated metabolites of propranolol, such as 4-hydroxy and 5-hydroxy propranolol, are known to retain some β-blocking effects, the broader biological activity of the 7-hydroxy isomer is an open area for investigation. nih.gov Future research should focus on screening for novel activities independent of β-adrenoceptor antagonism.

Recent studies on the parent drug, propranolol, have revealed properties that extend beyond its primary mechanism of action, including antiglycation and antioxidant effects. acs.orgresearchgate.netacs.org These findings suggest that its metabolites, including 7-hydroxy propranolol, may also possess such capabilities. Investigating whether 7-hydroxy propranolol can mitigate protein oxidation and glycoxidation could be a crucial step. acs.org This is particularly relevant as advanced glycation end products (AGEs) are implicated in stimulating inflammation and free radical-mediated pathways that contribute to vascular and tissue damage. researchgate.netacs.org

Furthermore, propranolol itself has demonstrated antiangiogenic properties by inhibiting factors like vascular endothelial growth factor (VEGF). mdpi.com Exploring whether 7-hydroxy propranolol shares these antiangiogenic effects could open new therapeutic possibilities, particularly in oncology and in treating rare vascular diseases where propranolol has been successfully repurposed. nih.gov

Deeper Understanding of Enantioselective Metabolism and Its Clinical Relevance

Significant progress has been made in identifying the enzymes responsible for the metabolism of 7-hydroxy propranolol. Specifically, its glucuronidation—a key pathway for elimination—is handled by a distinct set of Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. nih.gov Research has successfully identified the diastereomeric glucuronide metabolites, (S)-7-OHPG and (R)-7-OHPG, in human urine. nih.gov Reaction phenotyping has identified several UGT isoforms involved in this process. nih.gov

| UGT Isoform | Activity Towards 7-Hydroxy Propranolol |

|---|---|

| UGT1A1 | Active |

| UGT1A3 | Active |

| UGT1A6 | Active |

| UGT1A7 | Active |

| UGT1A8 | Active |

| UGT1A9 | Active |

| UGT1A10 | Active |

| UGT2A1 | Active |

| UGT2A2 | Active |

Future research must delve deeper into the clinical relevance of this enantioselectivity. Key unanswered questions include:

Do the (R)- and (S)-enantiomers of 7-hydroxy propranolol have different biological activities or potencies?

How do genetic polymorphisms in CYP2D6 (responsible for forming 7-hydroxy propranolol) and the UGT enzymes affect the plasma concentrations of each enantiomer? fu-berlin.de

Does the ratio of (R)- to (S)-7-hydroxy propranolol differ between individuals, and does this correlate with therapeutic outcomes or adverse effects?

Answering these questions is essential for moving towards a more personalized approach to propranolol therapy.

Role of 7-Hydroxy Propranolol in Specific Disease Pathologies

The contribution of 7-hydroxy propranolol to either the therapeutic effects or the side effects of propranolol in specific diseases is currently unknown. Given the wide range of conditions for which propranolol is used—from cardiovascular diseases to infantile hemangiomas and anxiety—it is plausible that its metabolites play a role. nih.gov

Future research should investigate the potential involvement of 7-hydroxy propranolol in the pathologies where the parent drug is effective. For instance, in the treatment of infantile hemangiomas or hereditary hemorrhagic telangiectasia, propranolol's efficacy is linked to its antiangiogenic and vasoconstrictive effects. nih.gov Studies using relevant in vitro and in vivo models could determine if 7-hydroxy propranolol contributes to these outcomes.

Additionally, based on the newly discovered antiglycation properties of propranolol, the role of 7-hydroxy propranolol could be explored in diseases where oxidative stress and AGEs are pathogenic factors, such as in the vascular complications of diabetes. acs.org

Development of Targeted Analytical Methods for Specialized Research Applications

To address the complex questions about the enantioselective metabolism and activity of 7-hydroxy propranolol, the development of advanced and highly sensitive analytical methods is paramount. While methods exist for separating the enantiomers of propranolol and its hydroxylated metabolites, more specialized techniques are needed for detailed research applications. nih.govwaters.com

Current techniques like UltraPerformance Convergence Chromatography (UPC²) coupled with mass spectrometry (MS) have shown success in resolving the enantiomers of 7-hydroxy propranolol. waters.com Similarly, liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been used to identify its glucuronide conjugates in urine. nih.gov

Future efforts should focus on:

Improving Sensitivity: Developing methods with lower limits of quantification to accurately measure the concentrations of individual (R)- and (S)-7-hydroxy propranolol enantiomers in complex biological matrices like plasma, tissue, and cerebrospinal fluid.

High-Throughput Screening: Creating robust and rapid analytical methods suitable for large-scale pharmacokinetic studies and for screening potential novel biological activities.

Chiral Stationary Phases: Further optimizing High-Performance Liquid Chromatography (HPLC) methods with different chiral stationary phases to achieve baseline separation of all relevant stereoisomers, which is crucial for accurate quantification. ceon.rs

These advancements will provide the necessary tools to conduct the in-depth pharmacokinetic and pharmacodynamic studies required to understand the clinical relevance of 7-hydroxy propranolol.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The application of "omics" technologies offers a powerful, systems-level approach to unraveling the role of 7-hydroxy propranolol. nih.gov These high-throughput platforms can provide unbiased insights into the metabolic fate and molecular interactions of the compound, moving beyond single-pathway analysis. revespcardiol.org

Metabolomics: This can be used to perform a comprehensive analysis of the complete metabolic profile of propranolol. Untargeted metabolomics could identify previously unknown downstream metabolites of 7-hydroxy propranolol and map its full metabolic network. Studies on propranolol have already shown its ability to alter metabolic pathways related to energy metabolism and lipid profiles, suggesting a rich area for further investigation. nih.gov

Proteomics: Chemical proteomics and thermal proteome profiling can be employed to identify the direct protein targets of 7-hydroxy propranolol in an unbiased manner. nih.gov This could reveal novel "off-target" interactions that may explain undiscovered biological activities beyond β-adrenergic receptors. This approach can help deconstruct the mechanisms behind both therapeutic effects and potential side effects. nih.govacc.org

Genomics: Integrating genomic data, particularly from studies on genetic variants in metabolic enzymes like CYPs and UGTs, with metabolomic and proteomic data can help explain inter-individual variability in response to propranolol therapy. nih.gov This multi-omics approach is crucial for advancing personalized medicine. revespcardiol.org

By integrating these powerful technologies, researchers can build a comprehensive picture of how rac 7-hydroxy propranolol is processed and what its effects are at a molecular level, paving the way for a more complete understanding of propranolol therapy.

Q & A

Q. Basic Research Focus

- Animal Welfare Compliance : Follow ARRIVE 2.0 guidelines for reporting endpoints, sample sizes, and anesthesia protocols .

- Dose Justification : Base doses on prior pharmacokinetic data (e.g., AUC/MIC ratios) to avoid toxicity.

- Blinding : Randomize treatment groups and blind experimenters to reduce bias.

- Data Transparency : Publish raw datasets with metadata (e.g., strain, housing conditions) in FAIR-aligned repositories .

How should researchers design experiments to distinguish this compound’s enantiomer-specific effects in cardiac tissues?

Q. Advanced Research Focus

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers pre- or post-administration.

- Isolated Tissue Assays : Compare dose-dependent responses in Langendorff-perfused hearts for each enantiomer.

- Knockout Models : Utilize CRISPR-edited animals lacking specific β-adrenergic receptors to isolate enantiomer-receptor interactions.

- Computational Docking : Predict binding affinities via molecular dynamics simulations (e.g., GROMACS) .

What statistical methods address batch variability in this compound synthesis and purification?

Q. Basic Research Focus

- ANOVA with Blocking : Assign synthesis batches as blocks to control for inter-batch variability.

- Quality Control (QC) Samples : Integrate QCs into each batch to monitor purity (e.g., NMR, HPLC) and adjust for drift.

- Multivariate Analysis : Apply PCA to spectral data (e.g., FTIR) to detect outlier batches .

How can AI-driven tools enhance predictive modeling of rac 7-Hydroxy Prophylacticol’s metabolic pathways?

Q. Advanced Research Focus

- Generative Models : Train graph neural networks (GNNs) on PubChem/Metabolomics Workbench data to predict novel metabolites.

- Reinforcement Learning : Optimize reaction conditions (e.g., solvent, catalysts) via iterative in silico trials.

- Uncertainty Quantification : Use Bayesian neural networks to estimate prediction confidence intervals .

What systematic review frameworks synthesize conflicting evidence on this compound’s role in oxidative stress modulation?

Q. Advanced Research Focus

- PRISMA Guidelines : Structure literature searches across PubMed, Scopus, and Embase with predefined inclusion/exclusion criteria.

- Risk-of-Bias Assessment : Apply ROBINS-I tool to evaluate confounding factors in observational studies.

- Dose-Response Meta-Regression : Model oxidative stress markers (e.g., MDA, SOD) as functions of dosage and exposure duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.